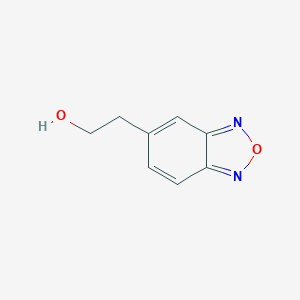

5-(2-Hydroxyethyl)benzofurazan

Beschreibung

5-(2-Hydroxyethyl)benzofurazan is a benzofurazan derivative characterized by a hydroxyethyl (-CH₂CH₂OH) substituent at the 5-position of the fused benzofurazan ring system. Benzofurazans (benzofurazan N-oxides) are heterocyclic compounds with a fused benzene and furazan (1,2,5-oxadiazole) ring, known for their diverse pharmacological and industrial applications, including antiviral, antibacterial, and fluorescence properties .

Synthesis: The compound is synthesized via N-alkylation of 5-substituted pyrimidine derivatives. Method A, which involves activating the N-anionic form of the precursor, is more efficient than silylation-based approaches (Method B) . Key intermediates include 5-(2-acetoxyethyl)pyrimidin-2,4-dione, which undergoes deprotection to yield the hydroxyethyl-substituted product .

Eigenschaften

CAS-Nummer |

136080-71-2 |

|---|---|

Molekularformel |

C8H8N2O2 |

Molekulargewicht |

164.16 g/mol |

IUPAC-Name |

2-(2,1,3-benzoxadiazol-5-yl)ethanol |

InChI |

InChI=1S/C8H8N2O2/c11-4-3-6-1-2-7-8(5-6)10-12-9-7/h1-2,5,11H,3-4H2 |

InChI-Schlüssel |

KMVJWUAQQDKTAX-UHFFFAOYSA-N |

SMILES |

C1=CC2=NON=C2C=C1CCO |

Kanonische SMILES |

C1=CC2=NON=C2C=C1CCO |

Synonyme |

2,1,3-Benzoxadiazole-5-ethanol |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Bioactivity

Table 1: Key Structural and Functional Differences

Key Observations :

Substituent Electronic Effects :

- The hydroxyethyl group in this compound is electron-donating (Hammett σ < 0), enhancing nucleophilicity and solubility compared to electron-withdrawing groups like bromoethyl (σ > 0) in 5-(2-Bromoethyl)-2,3-dihydrobenzofuran . This difference impacts reactivity in S-conjugation reactions (e.g., peptide coupling) and pharmacokinetics .

- Halogenated analogs (e.g., 5-bromo derivatives) exhibit reduced solubility but improved membrane permeability, critical for antiviral activity .

Positional Effects: Substituents at C5 (e.g., hydroxyethyl) favor interactions with biological targets via hydrogen bonding, as seen in anti-influenza compounds . In contrast, C4-substituted benzofurazans (e.g., -CN) may sterically hinder binding to viral proteins. Quinoxaline dioxides derived from benzofuroxans require specific substituent patterns (e.g., electron-donating groups) for antibacterial efficacy .

Synthetic Efficiency: Zeolite-catalyzed reactions for quinoxaline dioxides yield higher regioselectivity compared to traditional silica gel methods . N-Anionic alkylation (Method A) outperforms silylation (Method B) for introducing hydroxyethyl groups, with yields >70% .

Physicochemical Properties

- Solubility : The hydroxyethyl group increases aqueous solubility (logP ~1.2) compared to bromoethyl (logP ~2.8) or methoxy (logP ~2.5) analogs, making it suitable for hydrophilic formulations .

- Stability : Bromoethyl derivatives are prone to hydrolysis under basic conditions, whereas hydroxyethyl analogs are stable in physiological pH ranges .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.